2-Chloro-p-phenylenediamine sulfate
Description
2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992)
2-chloro-1,4-phenylenediamine sulfate is an arylammonium sulfate salt obtained by combining 2-chloro-1,4-phenylenediamine with one molar equivalent of sulfuric acid. It has a role as a dye. It contains a 2-chloro-1,4-phenylenediaminium.
Properties
IUPAC Name |
2-chlorobenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGHCRXPLROOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2.H2O4S, C6H9ClN2O4S | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20012 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61702-44-1, 615-66-7 (Parent) | |
Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61702-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-1,4-benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-p-phenylenediamine sulfate | |
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DSSTOX Substance ID |
DTXSID0020284 | |
Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992) | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20012 | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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CAS No. |
61702-44-1, 6219-71-2 | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-1,4-benzenediamine sulfate | |
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Record name | 2-Chloro-p-phenylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |
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Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |
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Record name | 2-chloro p-phenylenediamine sulphate | |
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Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 2-CHLORO-1,4-BENZENEDIAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
484 to 487 °F (NTP, 1992) | |
Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the current use of 2-Chloro-p-phenylenediamine sulfate and is it considered safe?
A: this compound is primarily used as a colorant in hair dyes at concentrations less than 1% []. Based on the available data, including chronic toxicity studies and epidemiological analyses, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that 2-chloro-p-phenylenediamine and this compound are safe for use as "coal tar" hair dye ingredients at current concentrations [, ].
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